ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
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Overview
Description
Ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a complex organic compound with the molecular formula C19H18N2O6 It is characterized by the presence of a benzoxazine ring, a nitrobenzoyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through a nitration reaction, where a benzoyl precursor is treated with a nitrating agent such as nitric acid.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
Ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in redox reactions, while the benzoxazine ring can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can be compared with similar compounds such as:
Ethyl 4-nitrobenzoylacetate: Similar in structure but lacks the benzoxazine ring, leading to different chemical and biological properties.
Benzoxazine derivatives: Compounds with variations in the substituents on the benzoxazine ring, which can affect their reactivity and applications.
The uniqueness of this compound lies in its combination of a nitrobenzoyl group and a benzoxazine ring, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 2-[4-(3-nitrobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-2-26-18(22)11-15-12-27-17-9-4-3-8-16(17)20(15)19(23)13-6-5-7-14(10-13)21(24)25/h3-10,15H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFVDALEAIDZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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